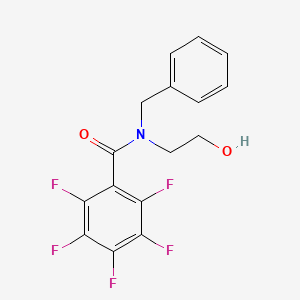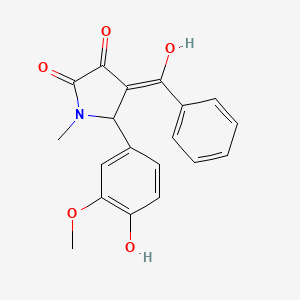![molecular formula C16H18FNO B4769848 [2-(3-Fluorophenyl)ethyl][(3-methoxyphenyl)methyl]amine](/img/structure/B4769848.png)
[2-(3-Fluorophenyl)ethyl][(3-methoxyphenyl)methyl]amine
Vue d'ensemble
Description
[2-(3-Fluorophenyl)ethyl][(3-methoxyphenyl)methyl]amine: is an organic compound that belongs to the class of amines It features a fluorophenyl group and a methoxyphenyl group attached to an ethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Fluorophenyl)ethyl][(3-methoxyphenyl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 3-fluorophenylacetonitrile with 3-methoxybenzylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and a suitable solvent like ethanol or tetrahydrofuran. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to achieve the reduction step. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran.
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), or halogenating agents (Br2, Cl2) under controlled temperatures.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, [2-(3-Fluorophenyl)ethyl][(3-methoxyphenyl)methyl]amine is studied for its potential as a ligand for various receptors. It can be used in binding assays to investigate receptor-ligand interactions and to develop new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for the development of treatments for conditions such as depression, anxiety, and schizophrenia.
Industry: In the materials science industry, the compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its functional groups allow for easy modification and incorporation into larger molecular structures.
Mécanisme D'action
The mechanism of action of [2-(3-Fluorophenyl)ethyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of neurological disorders, the compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.
Comparaison Avec Des Composés Similaires
[2-(4-Fluorophenyl)ethyl][(3-methoxyphenyl)methyl]amine: Similar structure with a fluorine atom at the para position.
[2-(3-Chlorophenyl)ethyl][(3-methoxyphenyl)methyl]amine: Similar structure with a chlorine atom instead of fluorine.
[2-(3-Fluorophenyl)ethyl][(4-methoxyphenyl)methyl]amine: Similar structure with the methoxy group at the para position.
Uniqueness: The unique combination of the fluorophenyl and methoxyphenyl groups in [2-(3-Fluorophenyl)ethyl][(3-methoxyphenyl)methyl]amine provides distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-19-16-7-3-5-14(11-16)12-18-9-8-13-4-2-6-15(17)10-13/h2-7,10-11,18H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLUPYVPXITEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4769772.png)
![3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4769775.png)
![2-(4-bromophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B4769805.png)
![N-(2-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4769816.png)

![N-(2-ethylphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4769829.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B4769832.png)
![8-(3-CHLOROPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4769843.png)
![N-(cyanomethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4769846.png)

![4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4769855.png)
![N-allyl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4769863.png)
![ethyl 5-[[2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B4769869.png)
![3-CYCLOPENTYL-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4769875.png)
